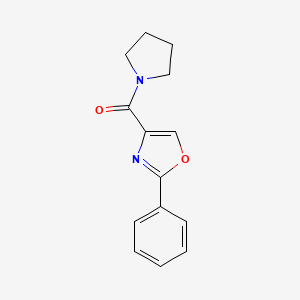
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as POM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POM belongs to the class of oxazolidinone derivatives, which have been extensively studied for their various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the expression of various genes involved in cancer growth and neurodegeneration. This compound has also been shown to increase the activity of various antioxidant enzymes, protecting cells from oxidative stress. This compound has been shown to increase the levels of various neurotransmitters, improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its ease of synthesis, high yields, and potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-phenyl-4-chloro-5-formyl-oxazole with pyrrolidine and sodium borohydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of this compound is relatively straightforward and can be achieved in high yields.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, preventing neuronal cell death in models of Parkinson's and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-18-13(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENEXMXKMJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)